REACTION_CXSMILES
|
[C:1](=[N:4][O:5][CH:6]([CH3:10])[C:7]([OH:9])=[O:8])([CH3:3])[CH3:2].[CH3:11][CH2:12][O-].[Na+].CC(=NO)C.BrC(C)C(OCC)=O>>[C:1](=[N:4][O:5][CH:6]([CH3:10])[C:7]([O:9][CH2:11][CH3:12])=[O:8])([CH3:3])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)=NOC(C(=O)O)C
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
CC[O-].[Na+]
|
Name
|
|
Quantity
|
110 g
|
Type
|
reactant
|
Smiles
|
CC(C)=NO
|
Name
|
|
Quantity
|
175 mL
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OCC)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
did not rise above 20° C
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to approximately 500 mL
|
Type
|
ADDITION
|
Details
|
Water (500 mL) was added
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with 1:1 benzene
|
Type
|
WASH
|
Details
|
The combined extracts were washed with water (500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
DISTILLATION
|
Details
|
the oily residue was distilled
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)=NOC(C(=O)OCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 197 g | |
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |